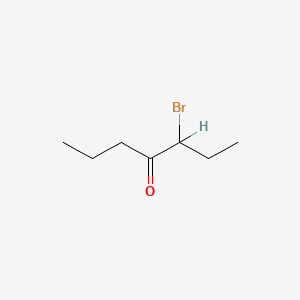

3-Bromoheptan-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromoheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKVBRLKXVRUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466860 | |

| Record name | 3-bromoheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42330-10-9 | |

| Record name | 3-bromoheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-Bromoheptan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromoheptan-4-one, a valuable intermediate in organic synthesis. The document details a robust synthetic protocol and outlines the key analytical techniques for the structural elucidation and purity assessment of the compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Synthesis of this compound

The synthesis of this compound is achieved via the acid-catalyzed alpha-bromination of 4-heptanone (B92745). This electrophilic substitution reaction proceeds through an enol intermediate, which then reacts with molecular bromine.[1][2] Acetic acid serves as both the solvent and the acid catalyst for this transformation.

A plausible reaction mechanism involves the protonation of the carbonyl oxygen of 4-heptanone by the acid catalyst, which facilitates the formation of the enol tautomer.[1][2] The electron-rich double bond of the enol then acts as a nucleophile, attacking a bromine molecule to form a bromonium ion intermediate. Subsequent deprotonation yields the final product, this compound.

Reaction Scheme:

Caption: Synthesis of this compound from 4-heptanone.

Experimental Protocol

Materials:

-

4-Heptanone (99%)

-

Bromine (99.5%)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Diethyl Ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the reaction mixture. The addition should be dropwise to control the exothermic reaction and prevent the formation of di-brominated byproducts.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until the red-brown color of bromine disappears.

-

Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

-

Shake the funnel vigorously and allow the layers to separate.

-

Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acetic acid and hydrobromic acid formed during the reaction.

-

Wash the organic layer again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| CAS Number | 42330-10-9 | [3] |

| Molecular Formula | C₇H₁₃BrO | [3] |

| Molecular Weight | 193.08 g/mol | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 39 °C at 1 mmHg | [5] |

| Refractive Index | 1.4580-1.4620 @ 20 °C | [4] |

Spectroscopic Data

Workflow for Spectroscopic Analysis:

Caption: Workflow for the spectroscopic analysis of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different protons in the molecule. The proton at the alpha-position to both the bromine and the carbonyl group (C3-H) will be significantly downfield.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.7 | Triplet | 1H | -CH(Br)- |

| ~ 2.6 - 2.8 | Triplet | 2H | -C(O)CH₂- |

| ~ 1.8 - 2.0 | Sextet | 2H | -CH₂CH₂C(O)- |

| ~ 1.6 - 1.8 | Sextet | 2H | -CH(Br)CH₂- |

| ~ 0.9 - 1.1 | Triplet | 3H | -CH₂CH₃ (ethyl) |

| ~ 0.8 - 1.0 | Triplet | 3H | -CH₂CH₃ (propyl) |

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in this compound. The carbonyl carbon will be the most downfield signal.

| Chemical Shift (ppm) | Assignment |

| ~ 205 - 210 | C=O (C4) |

| ~ 50 - 55 | -CH(Br)- (C3) |

| ~ 35 - 40 | -C(O)CH₂- (C5) |

| ~ 25 - 30 | -CH(Br)CH₂- (C2) |

| ~ 15 - 20 | -CH₂CH₃ (C6) |

| ~ 10 - 15 | -CH₂CH₃ (C1) |

| ~ 10 - 15 | -CH₂CH₃ (C7) |

The IR spectrum provides information about the functional groups present in the molecule. The most prominent peak will be the carbonyl stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2870 | Medium | C-H stretch (alkane) |

| ~ 1715 - 1725 | Strong | C=O stretch (ketone) |

| ~ 1465 | Medium | C-H bend (methylene) |

| ~ 1380 | Medium | C-H bend (methyl) |

| ~ 650 - 550 | Medium | C-Br stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine will be indicated by a characteristic M+ and M+2 isotopic pattern.

| m/z | Relative Intensity | Assignment |

| 192/194 | ~ 1:1 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 113 | Variable | [M - Br]⁺ |

| 85 | Variable | [CH₃CH₂CH₂CO]⁺ (alpha-cleavage) |

| 57 | Variable | [CH₃CH₂CO]⁺ (alpha-cleavage) |

Safety Precautions

-

Bromine is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood.

-

Acetic acid is corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

Perform the reaction in a well-ventilated area.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult additional literature and safety data sheets (SDS) before undertaking any experimental work.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | C7H13BrO | CID 11469593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-4-heptanone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-Bromo-4-heptanona, 98 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

An In-depth Technical Guide to 3-Bromoheptan-4-one: Physicochemical Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoheptan-4-one is an alpha-brominated aliphatic ketone. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the presence of a reactive carbon-bromine bond adjacent to a carbonyl group. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It outlines a probable synthetic route, details available spectroscopic data, and discusses its potential applications in research and drug development, particularly as a covalent modifier of biological macromolecules. While specific biological data for this compound is not extensively documented in publicly available literature, this guide extrapolates its potential utility based on the well-established reactivity of α-bromo ketones.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| CAS Number | 42330-10-9 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Boiling Point | 39 °C at 1 mmHg | [3] |

| Density | 1.248 g/cm³ | [3] |

| Flash Point | 75 °C (167 °F) | [3] |

| Refractive Index | 1.458 | [4] |

| Solubility | Data not available, but expected to be soluble in organic solvents. | |

| InChI Key | SFKVBRLKXVRUQW-UHFFFAOYSA-N | [1] |

| SMILES | CCCC(=O)C(Br)CC | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Acid-Catalyzed Bromination of 4-Heptanone (B92745)

This protocol is a generalized procedure and may require optimization for this compound.

-

Materials: 4-Heptanone, Bromine, Acetic Acid (or other suitable solvent), Sodium bisulfite solution, Diethyl ether, Anhydrous magnesium sulfate, Sodium bicarbonate solution.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 4-heptanone in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of bromine, dissolved in acetic acid, to the cooled solution with continuous stirring. The reaction is typically exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red color of the bromine disappears.

-

Quench the reaction by pouring the mixture into cold water.

-

If any unreacted bromine remains, add a small amount of sodium bisulfite solution until the color is discharged.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Mass Spectrometry

Mass spectral data is available for this compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Expected Fragmentation Pattern:

-

Molecular Ion (M+): Peaks are expected at m/z 192 and 194.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This would lead to the formation of acylium ions.

-

Loss of a propyl radical (CH₃CH₂CH₂•) would give fragments at m/z 151/153.

-

Loss of a brominated ethyl radical (•CH(Br)CH₃) is also possible.

-

-

Loss of HBr: A fragment corresponding to the loss of hydrogen bromide (HBr) may be observed at m/z 112.

Infrared Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2850 | C-H stretching (alkane) |

| ~1715 | C=O stretching (ketone) |

| ~1465 | C-H bending (methylene) |

| ~1380 | C-H bending (methyl) |

| ~600-700 | C-Br stretching |

Note: Detailed ¹H and ¹³C NMR data for this compound were not found in the surveyed literature. Such data would be invaluable for unambiguous structure elucidation.

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity is the foundation for its potential applications in drug development, particularly in the design of targeted covalent inhibitors.

Nucleophilic Substitution: this compound is expected to readily undergo Sₙ2 reactions with a variety of nucleophiles, where the bromide ion acts as a good leaving group. Nucleophiles such as amines, thiols, and hydroxides can displace the bromide to form new carbon-heteroatom bonds.

Covalent Enzyme Inhibition: The high reactivity of the α-carbon makes this compound a potential candidate for a "warhead" in the design of covalent inhibitors. Covalent inhibitors can offer advantages over non-covalent inhibitors, including increased potency, longer duration of action, and improved therapeutic efficacy. The electrophilic α-carbon of this compound can react with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in the active site of a target enzyme, leading to irreversible inhibition.

While no specific enzyme targets for this compound have been reported, its chemical nature suggests it could be explored as an inhibitor for enzymes where a reactive nucleophile is present in the active site.

Safety and Handling

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a reactive α-bromo ketone with well-defined physicochemical properties. While specific biological applications and detailed synthetic protocols are not extensively documented, its chemical nature suggests significant potential as a building block in organic synthesis and as a scaffold for the development of covalent inhibitors in drug discovery. Further research is warranted to explore its reactivity profile and to identify potential biological targets, which could unlock its therapeutic potential. Researchers and drug development professionals are encouraged to consider the principles outlined in this guide for the safe handling, synthesis, and potential application of this compound.

References

- 1. This compound | C7H13BrO | CID 11469593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-heptanone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound CAS#: 42330-10-9 [m.chemicalbook.com]

- 4. 3-Bromo-4-heptanona, 98 %, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 5. 3-Bromo-4-heptanone, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 3-Bromoheptan-4-one (CAS: 42330-10-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromoheptan-4-one, a halogenated aliphatic ketone. The document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its expected spectroscopic characteristics. Safety and handling information is also included. This guide is intended to serve as a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a combustible, corrosive liquid.[1] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 42330-10-9 | [2][3] |

| Molecular Formula | C₇H₁₃BrO | [2][3] |

| Molecular Weight | 193.08 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Bromo-4-heptanone, 4-Heptanone (B92745), 3-bromo- | [3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 39 °C at 1 mmHg | [3] |

| Density | 1.248 g/cm³ | [3] |

| Refractive Index | 1.4580 - 1.4620 @ 20 °C | [4] |

| Flash Point | 75 °C (167 °F) | [3] |

| Purity | ≥97.5% (GC) / 98% | [4] |

| InChI Key | SFKVBRLKXVRUQW-UHFFFAOYNA-N | [4] |

| SMILES | CCCC(=O)C(Br)CC | [4] |

Synthesis and Mechanism

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed α-bromination of a ketone involves three main steps:

-

Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-hydrogens. A weak base then removes an α-proton, leading to the formation of a more nucleophilic enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks an electrophilic bromine source, such as molecular bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).

For an unsymmetrical ketone like 4-heptanone, two different enols can form, potentially leading to bromination at either the C3 or C5 position. However, the formation of the more substituted enol is generally favored, which would lead to this compound as the major product.

Representative Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the α-bromination of ketones.

Materials:

-

4-Heptanone

-

Glacial Acetic Acid

-

Molecular Bromine (Br₂)

-

Water

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Data and Analysis

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation:

-

Molecular Ion (M+): [C₇H₁₃BrO]⁺ at m/z 192 and 194.

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group is expected. This could lead to fragments from the loss of a propyl radical ([M-43]⁺) or an ethyl radical ([M-29]⁺).

-

Loss of Bromine: A fragment corresponding to the loss of a bromine radical ([M-79/81]⁺) is also possible.

| Fragment Ion | Predicted m/z | Notes |

| [C₇H₁₃BrO]⁺ | 192/194 | Molecular ion peak (M+ and M+2) |

| [C₄H₈BrO]⁺ | 163/165 | Loss of ethyl radical (C₂H₅) |

| [C₅H₁₀Br]⁺ | 149/151 | Loss of propyl radical (C₃H₇) and CO |

| [C₇H₁₃O]⁺ | 113 | Loss of bromine radical (Br) |

| [C₄H₉]⁺ | 57 | Propyl cation |

| [C₃H₅O]⁺ | 57 | Acylium ion |

| [C₂H₅]⁺ | 29 | Ethyl cation |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-Br | 500 - 600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show signals for the different types of protons in the molecule. The proton on the carbon bearing the bromine atom (α-proton) is expected to be the most downfield of the aliphatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH(Br) | 4.2 - 4.5 | Triplet | 1H |

| CH₂ (next to C=O) | 2.5 - 2.8 | Quartet | 2H |

| CH₂ (next to CH(Br)) | 1.8 - 2.1 | Multiplet | 2H |

| CH₂ (alkyl chain) | 1.3 - 1.6 | Multiplet | 2H |

| CH₃ (ethyl) | 1.0 - 1.2 | Triplet | 3H |

| CH₃ (propyl) | 0.8 - 1.0 | Triplet | 3H |

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 200 - 210 |

| C(Br) | 50 - 60 |

| CH₂ (next to C=O) | 35 - 45 |

| CH₂ (next to C(Br)) | 25 - 35 |

| CH₂ (alkyl chain) | 15 - 25 |

| CH₃ (ethyl) | 10 - 15 |

| CH₃ (propyl) | 10 - 15 |

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of α-haloketones is known to be reactive electrophiles that can covalently modify nucleophilic residues in biomolecules, such as cysteine and histidine.[5][6] This reactivity makes them of interest as potential enzyme inhibitors or as intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activity.[5][6] Any biological studies involving this compound would need to be conducted with caution due to its potential reactivity.

Safety and Handling

This compound is classified as a corrosive material and a combustible liquid.[1] It can cause severe skin burns and eye damage.[1]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C7H13BrO | CID 11469593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42330-10-9 [chemicalbook.com]

- 4. 3-Bromo-4-heptanone, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Bromoheptan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 3-Bromoheptan-4-one (C₇H₁₃BrO). Due to the limited availability of public experimental spectra, this document combines available data with predicted spectroscopic values to serve as a valuable resource for researchers. The guide includes detailed tables of spectroscopic data, standardized experimental protocols, and visualizations to illustrate the relationships between spectroscopic techniques and the structural information they provide.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₁₃BrO[1]

-

Molecular Weight: 193.08 g/mol [1]

-

CAS Number: 42330-10-9[1]

-

Canonical SMILES: CCCC(=O)C(CC)Br[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Triplet | 1H | CH-Br (Position 3) |

| ~2.6 - 2.8 | Triplet | 2H | CH₂-C=O (Position 5) |

| ~1.8 - 2.0 | Sextet | 2H | CH₂-CH₃ (Position 2) |

| ~1.5 - 1.7 | Sextet | 2H | CH₂-CH₂-C=O (Position 6) |

| ~1.0 - 1.2 | Triplet | 3H | CH₃ (Position 1) |

| ~0.9 - 1.0 | Triplet | 3H | CH₃ (Position 7) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Carbon Atom |

| ~205 - 210 | C=O (Position 4) |

| ~55 - 60 | CH-Br (Position 3) |

| ~35 - 40 | CH₂ (Position 5) |

| ~25 - 30 | CH₂ (Position 2) |

| ~20 - 25 | CH₂ (Position 6) |

| ~10 - 15 | CH₃ (Position 7) |

| ~10 - 15 | CH₃ (Position 1) |

Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available.[1] The characteristic absorption bands are summarized below.

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1460 | Medium | C-H bend (alkane) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

GC-MS data for this compound is available.[1] Predicted mass-to-charge ratios for various adducts are also reported.[2]

Table 4: Mass Spectrometry Data

| m/z | Adduct | Predicted CCS (Ų) |

| 193.02226 | [M+H]⁺ | 136.8 |

| 215.00420 | [M+Na]⁺ | 147.0 |

| 191.00770 | [M-H]⁻ | 139.8 |

| 210.04880 | [M+NH₄]⁺ | 159.9 |

| 230.97814 | [M+K]⁺ | 137.3 |

| 175.01224 | [M+H-H₂O]⁺ | 137.5 |

| 192.01443 | [M]⁺ | 156.1 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. The following are general methodologies that can be applied.

NMR Spectroscopy

A sample of this compound (~10-20 mg) would be dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer. ¹H NMR spectra would be acquired with 16-32 scans, and ¹³C NMR spectra with 1024-2048 scans. Chemical shifts would be referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A vapor phase IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the liquid sample would be injected into a heated gas cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectra would be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a suitable solvent like dichloromethane, would be injected into the GC. The GC would be equipped with a capillary column (e.g., HP-5MS). The oven temperature would be programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV.

Visualizations

The following diagrams illustrate the relationship between the spectroscopic methods and the structural information they provide, as well as a general workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and structural information.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to 3-bromoheptan-4-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromoheptan-4-one is an organic compound belonging to the class of α-bromo ketones. Its chemical structure consists of a heptane (B126788) backbone with a ketone functional group at the fourth carbon and a bromine atom at the adjacent third carbon. The presence of the bromine atom alpha to the carbonyl group makes this compound a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, structure, physicochemical properties, a representative synthetic protocol, and its potential applications in research and drug development.

Chemical Identity and Structure

The IUPAC name for this compound is This compound .[1] Its molecular structure is characterized by a seven-carbon chain with a carbonyl group at the C4 position and a bromine atom at the C3 position.

Molecular Formula: C₇H₁₃BrO[1]

Structure:

SMILES: CCCC(=O)C(Br)CC

InChI: InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Weight | 193.08 g/mol | [1] |

| CAS Number | 42330-10-9 | [1] |

| Appearance | Clear colorless to pale yellow liquid | |

| Boiling Point | 39 °C at 1 mmHg | |

| Density | 1.248 g/cm³ | |

| Refractive Index | 1.4580 | |

| Flash Point | 75 °C (167 °F) | |

| XLogP3-AA | 2.5 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Synthesis of this compound: A Representative Experimental Protocol

This compound is typically synthesized by the α-bromination of its corresponding ketone, 4-heptanone (B92745). The reaction is generally carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with a bromine source.

General Experimental Protocol for Acid-Catalyzed α-Bromination of a Ketone

This protocol is a representative method for the synthesis of α-bromo ketones and can be adapted for the preparation of this compound.

Materials:

-

4-Heptanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with continuous stirring. The red-brown color of bromine should disappear as it reacts. The addition should be controlled to maintain a faint bromine color in the reaction mixture.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours, or until the reaction is complete (monitored by TLC or GC).

-

Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation.

Safety Precautions: Bromine is a highly corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Spectroscopic Data

Detailed spectroscopic data for this compound is available in various databases.[1][2] Below is a general interpretation of the expected spectral features.

-

¹H NMR: The proton on the carbon bearing the bromine (α-proton) is expected to appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent bromine and carbonyl group. The other aliphatic protons will appear in the upfield region (0.8-2.5 ppm).

-

¹³C NMR: The carbonyl carbon will show a characteristic peak in the downfield region (around 200 ppm). The carbon attached to the bromine will appear at a lower field than a typical alkane carbon (around 40-50 ppm).

-

FT-IR: A strong absorption band corresponding to the C=O stretching of the ketone will be observed around 1710-1720 cm⁻¹. The C-Br stretching frequency will appear in the fingerprint region (around 500-700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation will likely involve the loss of the bromine atom and cleavage adjacent to the carbonyl group.

Reactivity and Applications in Organic Synthesis

The primary reactivity of this compound stems from the electrophilic nature of the α-carbon, which is activated by the electron-withdrawing carbonyl group and the bromine atom (a good leaving group). This makes it a valuable substrate for various nucleophilic substitution reactions.

Common reactions involving α-bromo ketones like this compound include:

-

Favorskii Rearrangement: In the presence of a strong base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.

-

Synthesis of Heterocycles: It can serve as a building block for the synthesis of various heterocyclic compounds, such as furans, imidazoles, and thiazoles, by reacting with appropriate nucleophiles.

-

Alkylation of Nucleophiles: It can be used to alkylate a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the heptan-4-one moiety into other molecules.

Potential Applications in Drug Development

α-Bromo ketones are a class of compounds that have garnered significant interest in medicinal chemistry, primarily due to their ability to act as covalent inhibitors of enzymes. The electrophilic α-carbon can form a covalent bond with nucleophilic residues (such as cysteine or histidine) in the active site of a target protein, leading to irreversible inhibition.

While specific studies on this compound in drug development are not widely reported in the public domain, the α-bromo ketone scaffold is being explored for the development of various therapeutic agents, including:

-

Anticancer Agents: By targeting key enzymes in cancer cell signaling pathways.

-

Antiviral Agents: By inhibiting viral proteases.

-

Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory response.

The lipophilic heptyl chain of this compound could influence its pharmacokinetic properties, such as membrane permeability and protein binding, which are important considerations in drug design.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates the general acid-catalyzed synthesis of this compound from 4-heptanone.

Caption: Acid-catalyzed bromination of 4-heptanone.

Logical Workflow for Utilizing α-Bromo Ketones in Drug Discovery

This diagram outlines a general workflow for the application of α-bromo ketones as covalent inhibitors in drug discovery.

Caption: Drug discovery workflow for α-bromo ketones.

References

Molecular weight and formula of 3-Bromoheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromoheptan-4-one, alongside detailed experimental protocols for its synthesis and characterization. This alpha-bromoketone is a potentially valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Core Compound Data

All quantitative data for this compound has been compiled and is presented in the table below for straightforward reference.

| Property | Value | Citations |

| Chemical Formula | C₇H₁₃BrO | [1][2][3][4][5][6] |

| Molecular Weight | 193.08 g/mol | [1][2][3][4] |

| CAS Number | 42330-10-9 | [1][3][4] |

| IUPAC Name | This compound | [1][3][6] |

| Density | 1.248 g/cm³ | [3][7] |

| Boiling Point | 39°C at 1 mmHg | [3][7] |

| Flash Point | 75°C (167°F) | [3][7] |

| Monoisotopic Mass | 192.01498 Da | [1][2][5] |

Synthesis and Characterization Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for the alpha-bromination of ketones.[8][9][10]

Synthesis: Alpha-Bromination of Heptan-4-one

This protocol describes the synthesis of this compound via the electrophilic alpha-bromination of heptan-4-one in an acidic medium.

Materials:

-

Heptan-4-one

-

Glacial Acetic Acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Saturated Sodium Bisulfite Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve heptan-4-one (1.0 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath to maintain a temperature below 10°C.

-

Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel with vigorous stirring. Alternatively, N-Bromosuccinimide (1.1 equivalents) can be used as the bromine source.[9]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bisulfite solution (to quench any excess bromine), a saturated sodium bicarbonate solution, and finally with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a characteristic downfield shift for the proton alpha to the bromine and carbonyl group. Specifically, a triplet or multiplet around 4.0-5.0 ppm would be indicative of the -CH(Br)- proton.[11]

-

¹³C NMR: Prepare a sample in a similar manner to ¹H NMR. The carbon attached to the bromine is expected to have a chemical shift in the range of 30-50 ppm. The carbonyl carbon should appear significantly downfield, typically in the range of 190-210 ppm.[11]

2. Mass Spectrometry (MS)

-

Sample Preparation: Introduce a dilute solution of the purified product into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.[12]

-

Analysis: The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Key fragmentation patterns for ketones include alpha-cleavage, resulting in the loss of alkyl radicals adjacent to the carbonyl group.[13]

3. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Analysis: A strong, sharp absorption band is expected in the region of 1715-1735 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. The presence of the bromine atom alpha to the carbonyl group may slightly shift this frequency.[13]

References

- 1. This compound | C7H13BrO | CID 11469593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 3-Bromo-4-heptanone, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound | 42330-10-9 [chemicalbook.com]

- 5. PubChemLite - this compound (C7H13BrO) [pubchemlite.lcsb.uni.lu]

- 6. 3-Bromo-4-heptanone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound CAS#: 42330-10-9 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Dual Nature of α-Bromo Ketones: A Technical Guide to Reactivity, Stability, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bromo ketones are a class of organic compounds featuring a bromine atom on the carbon adjacent to a carbonyl group. This unique structural arrangement imparts a high degree of reactivity, establishing them as versatile intermediates in organic synthesis and as powerful tools in the development of targeted covalent inhibitors for therapeutic applications. The electrophilic nature of the α-carbon, activated by both the adjacent electron-withdrawing carbonyl group and the bromine atom's capacity as a leaving group, renders them susceptible to a variety of chemical transformations. This guide provides a comprehensive technical overview of the synthesis, reactivity, stability, and applications of α-bromo ketones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological pathways.

Reactivity of α-Bromo Ketones

The reactivity of α-bromo ketones is dominated by the electrophilicity of the α-carbon, making them prime substrates for nucleophilic attack. The primary reaction pathways include nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution (SN2) Reactions: The most common reaction of α-bromo ketones is the SN2 reaction, where a nucleophile attacks the α-carbon, displacing the bromide ion. The rate of this reaction is influenced by the nature of the nucleophile, the structure of the α-bromo ketone, and the solvent. The presence of the carbonyl group significantly enhances the rate of SN2 reactions compared to analogous alkyl bromides.

Elimination Reactions: In the presence of a strong, non-nucleophilic base, α-bromo ketones can undergo an E2 elimination reaction to form α,β-unsaturated ketones.[1][2] This reaction is a valuable method for introducing carbon-carbon double bonds into a molecule in conjugation with a carbonyl group.

Favorskii Rearrangement: A characteristic reaction of α-bromo ketones with at least one α'-hydrogen is the Favorskii rearrangement. Treatment with a base, such as an alkoxide, leads to the formation of a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring-opening to yield a carboxylic acid derivative (ester or amide). In the case of cyclic α-bromo ketones, this rearrangement results in a ring contraction, a synthetically useful transformation.

Quantitative Data on Reactivity

The following tables summarize quantitative data on the reactivity of α-bromo ketones in various reactions.

Table 1: Relative Rates of Nucleophilic Substitution of α-Haloacetones

| α-Haloacetone | Relative Rate (with I⁻ in Acetone) | Leaving Group Ability |

| α-Iodoacetone | ~35,000 | Excellent |

| α-Bromoacetone | Intermediate | Good |

| α-Chloroacetone | 1 | Moderate |

| α-Fluoroacetone | Very Slow | Poor |

Data extrapolated from qualitative comparisons and kinetic studies demonstrating the established trend in leaving group ability (I > Br > Cl > F).

Table 2: Second-Order Rate Constants (k₂) for the Reaction of Substituted Phenacyl Bromides (Y-C₆H₄COCH₂Br) with Aniline in Methanol (B129727) at 35°C

| Substituent (Y) | k₂ x 10⁵ (L mol⁻¹ s⁻¹) |

| p-OCH₃ | 14.5 |

| p-CH₃ | 9.80 |

| H | 6.30 |

| p-Cl | 3.10 |

| m-Br | 2.05 |

| m-NO₂ | 0.85 |

| p-NO₂ | 0.55 |

This data illustrates the electronic effects of substituents on the aromatic ring on the rate of nucleophilic substitution.

Stability and Handling of α-Bromo Ketones

α-Bromo ketones are generally reactive and require careful handling and storage. Their stability is influenced by factors such as light, heat, and moisture.

Decomposition Pathways:

-

Dehydrobromination: Exposure to bases or heat can lead to the elimination of HBr, forming α,β-unsaturated ketones and causing discoloration (yellowing or browning) of the sample.[3]

-

Hydrolysis: The presence of water can lead to the hydrolysis of the α-bromo ketone to the corresponding α-hydroxy ketone and HBr.[3]

Storage Recommendations: To ensure their long-term stability, α-bromo ketones should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.[3] For particularly sensitive compounds, storage in a freezer is recommended.

Experimental Protocols

Protocol 1: General Procedure for the Acid-Catalyzed α-Bromination of a Ketone

Materials:

-

Ketone (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Bromine (1.05 eq)

-

Cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the ketone in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a large volume of cold water.

-

If a solid precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

-

If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Favorskii Rearrangement of a Cyclic α-Bromo Ketone

Materials:

-

Cyclic α-bromo ketone (1.0 eq)

-

Sodium methoxide (B1231860) (NaOMe) in methanol (2.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, prepare a fresh solution of sodium methoxide in methanol. Cool the solution to 0°C.

-

In a separate flask, dissolve the cyclic α-bromo ketone in anhydrous diethyl ether.

-

Transfer the solution of the α-bromo ketone to the sodium methoxide solution at 0°C via cannula. A white slurry may form.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 55°C) for 4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0°C in an ice bath and dilute with diethyl ether.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Visualization of Pathways and Workflows

Signaling Pathway

Caption: Inhibition of the JAK/STAT signaling pathway by an α-bromo ketone covalent inhibitor targeting a protein tyrosine phosphatase (PTP).

Experimental Workflows

Caption: General experimental workflow for the synthesis and purification of an α-bromo ketone.

Caption: Experimental workflow for the screening and characterization of α-bromo ketone-based covalent inhibitors.

Conclusion

α-Bromo ketones are undeniably a cornerstone of modern organic synthesis and medicinal chemistry. Their heightened reactivity, governed by the interplay of the carbonyl and bromo functionalities, provides access to a diverse array of molecular architectures. Understanding the nuances of their reactivity, stability, and handling is paramount for their effective utilization. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of these versatile compounds. Furthermore, the strategic application of α-bromo ketones as covalent inhibitors in drug discovery, exemplified by the modulation of critical signaling pathways, underscores their continued importance in the development of novel therapeutics. As research progresses, the development of new synthetic methodologies and a deeper understanding of their biological interactions will undoubtedly continue to expand the role of α-bromo ketones in science and medicine.

References

An In-depth Technical Guide on the Thermophysical Properties of 3-Bromoheptan-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of 3-Bromoheptan-4-one (CAS No: 42330-10-9).[1][2][3][4] Due to its nature as an α-haloketone, this compound is of significant interest in organic synthesis and drug development, primarily for its enhanced electrophilic reactivity which allows for a diverse range of chemical transformations.[5][6] This document collates available data on its physical characteristics, outlines relevant experimental protocols, and visualizes key chemical pathways and workflows.

Core Thermophysical Data

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₇H₁₃BrO | - | [2][4][7] |

| Molecular Weight | 193.08 g/mol | - | [2][4][8] |

| Boiling Point | 39 °C | at 1 mmHg | [1][4][8] |

| Density | 1.248 g/cm³ | Not Specified | [1][4][8] |

| Flash Point | 75 °C (167 °F) | Closed Cup | [1][4][8] |

| Refractive Index | 1.4580 - 1.4620 | at 20 °C | [1][9][10] |

| Appearance | Clear colorless to pale yellow liquid | - | [9][10] |

| Purity | ≥97.5% (Assay by GC) | - | [9][10] |

Chemical Reactivity and Synthesis

This compound is an α-haloketone, a class of compounds known for their significant reactivity. The presence of the bromine atom on the carbon alpha to the carbonyl group creates two primary electrophilic sites, making the molecule susceptible to nucleophilic attack at both the carbonyl carbon and the α-carbon.[5][6] This dual reactivity is a cornerstone of its utility in the synthesis of heterocyclic compounds like thiazoles and pyrroles.[11]

The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon particularly electron-deficient and increasing its reactivity in bimolecular nucleophilic substitution (SN2) reactions compared to corresponding alkyl halides.[5]

The synthesis of α-haloketones like this compound is typically achieved through the halogenation of the corresponding ketone under acidic conditions.[12] The reaction proceeds through an enol intermediate which acts as a nucleophile.

Experimental Protocols

While specific experimental procedures for determining every thermophysical property of this compound are not detailed in the available literature, generalized and standard methods are applicable.

This protocol is a generalized procedure based on the known reactions of ketones.[12]

-

Dissolution: Dissolve Heptan-4-one in a suitable solvent, such as acetic acid or methanol.

-

Acidification: Add a catalytic amount of a strong acid (e.g., HBr or H₂SO₄) to promote the formation of the enol tautomer.

-

Bromination: Slowly add a stoichiometric amount of molecular bromine (Br₂) to the solution with constant stirring. The reaction is often monitored by the disappearance of the bromine color.

-

Quenching: Once the reaction is complete, the excess bromine can be quenched by adding a reducing agent like sodium bisulfite solution.

-

Extraction: The product is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The final product, this compound, is then purified, typically by vacuum distillation, to achieve high purity (e.g., ≥97.5%).

The following outlines standard laboratory methods for measuring the properties listed in the data table.

-

Boiling Point: The boiling point at reduced pressure (e.g., 1 mmHg) is determined using a vacuum distillation apparatus. The temperature at which the liquid boils under the specified pressure is recorded.

-

Density: A calibrated pycnometer or a digital densitometer is used. The mass of a known volume of the substance is measured at a constant temperature to calculate the density.

-

Refractive Index: An Abbe refractometer is typically used. A small sample of the liquid is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature (commonly 20 °C).

-

Flash Point: The flash point is determined using a closed-cup tester, such as a Pensky-Martens apparatus. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Reactivity Profile and Applications

The electrophilic nature of this compound dictates its chemical behavior and applications, particularly in drug development where α-haloketones can act as covalent inhibitors of enzymes.

The susceptibility of the α-carbon to SN2 reactions and the carbonyl carbon to nucleophilic addition allows this molecule to serve as a versatile building block.[5][11] These reactions are fundamental to creating more complex molecular architectures, a critical aspect of modern medicinal chemistry and materials science.

Conclusion

This compound is a reactive α-haloketone with well-defined basic thermophysical properties. While data on its thermal transport properties are sparse, its known characteristics, combined with a clear understanding of its synthesis and chemical reactivity, provide a solid foundation for its application in research and development. The protocols and diagrams presented in this guide offer a framework for the safe handling, synthesis, and utilization of this valuable chemical intermediate. Further research into its comprehensive thermophysical profile would be beneficial for process optimization and modeling applications.

References

- 1. This compound CAS#: 42330-10-9 [amp.chemicalbook.com]

- 2. This compound | C7H13BrO | CID 11469593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 42330-10-9 [chemicalbook.com]

- 4. 3-Bromo-4-heptanone, 98% | Fisher Scientific [fishersci.ca]

- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C7H13BrO) [pubchemlite.lcsb.uni.lu]

- 8. This compound CAS#: 42330-10-9 [m.chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Bromo-4-heptanone, 98% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Bromoheptan-4-one (InChIKey: SFKVBRLKXVRUQW-UHFFFAOYNA-N)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromoheptan-4-one, a halogenated aliphatic ketone. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via electrophilic alpha-bromination of 4-heptanone (B92745), and presents its characteristic spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, this guide explores the potential biological significance of this compound as a covalent inhibitor of protein tyrosine phosphatases (PTPs), key regulators of the JAK/STAT signaling pathway. The experimental workflow for assessing its inhibitory activity and the underlying logical relationships in the signaling cascade are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid. Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| CAS Number | 42330-10-9 | [1] |

| Boiling Point | 39 °C at 1 mmHg | [2] |

| Density | 1.248 g/cm³ | [2] |

| Refractive Index | 1.4580 | [2] |

| Flash Point | 75 °C (167 °F) | [2] |

| InChIKey | SFKVBRLKXVRUQW-UHFFFAOYNA-N | [1] |

| SMILES | CCCC(=O)C(Br)CC | [1] |

Synthesis of this compound

The primary synthetic route to this compound is the alpha-halogenation of the corresponding ketone, 4-heptanone. This reaction proceeds via an acid-catalyzed enol intermediate.

Experimental Protocol: Acid-Catalyzed Bromination of 4-Heptanone

This protocol describes the synthesis of this compound from 4-heptanone using bromine in glacial acetic acid.

Materials:

-

4-Heptanone (C₇H₁₄O)

-

Bromine (Br₂)

-

Glacial Acetic Acid (CH₃COOH)

-

Sodium Bisulfite (NaHSO₃)

-

Diethyl Ether ((C₂H₅)₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-heptanone (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and dilute with water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

δ 4.2-4.4 ppm (t, 1H): Methine proton (CH) alpha to the bromine and carbonyl group.

-

δ 2.5-2.8 ppm (m, 4H): Methylene protons (CH₂) adjacent to the carbonyl group and the methine proton.

-

δ 1.5-1.8 ppm (m, 2H): Methylene protons (CH₂) beta to the carbonyl group.

-

δ 0.9-1.1 ppm (t, 6H): Methyl protons (CH₃) of the ethyl and propyl groups.

Predicted ¹³C NMR (CDCl₃):

-

δ ~205 ppm: Carbonyl carbon (C=O).

-

δ ~50 ppm: Carbon bearing the bromine atom (CH-Br).

-

δ ~35 ppm: Methylene carbon alpha to the carbonyl on the propyl side.

-

δ ~25 ppm: Methylene carbon alpha to the CH-Br on the ethyl side.

-

δ ~17 ppm: Methylene carbon beta to the carbonyl on the propyl side.

-

δ ~13 ppm: Methyl carbon of the propyl group.

-

δ ~11 ppm: Methyl carbon of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Fragmentation Peaks (Electron Ionization - EI):

-

[M]⁺ and [M+2]⁺: Molecular ion peaks corresponding to the two bromine isotopes.

-

Loss of Br: A significant peak corresponding to the loss of the bromine radical.

-

Alpha-cleavage: Fragmentation on either side of the carbonyl group, leading to acylium ions.

-

McLafferty rearrangement: If sterically feasible, this can lead to the formation of a characteristic enol radical cation.

The GC-MS data available on PubChem for this compound can be used for confirmation of its identity[1].

Biological Activity and Signaling Pathways

Alpha-bromoketones are known to be reactive electrophiles that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. This reactivity makes them potential candidates for targeted covalent inhibitors of enzymes.

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs), such as PTP1B, are a family of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The active site of PTPs contains a highly conserved and nucleophilic cysteine residue, which is essential for their catalytic activity. The electrophilic alpha-carbon of this compound can be attacked by the thiolate of this cysteine residue, leading to the formation of a covalent bond and irreversible inhibition of the enzyme.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation. PTPs, including PTP1B, are key negative regulators of the JAK/STAT pathway. By inhibiting PTPs, this compound could potentially upregulate JAK/STAT signaling.

The logical relationship of this signaling pathway and the point of intervention by an inhibitor like this compound is depicted below.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of this compound against PTP1B using a colorimetric assay.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate

-

Assay buffer (e.g., HEPES or MES buffer, pH 6.5-7.5, containing a reducing agent like DTT)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well microplate, add the PTP1B enzyme to each well.

-

Add the different concentrations of this compound to the wells and incubate for a defined period to allow for potential covalent modification.

-

Initiate the enzymatic reaction by adding the pNPP substrate to each well.

-

Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow for Inhibition Studies

The following diagram illustrates the workflow for evaluating the inhibitory effect of this compound on PTP1B.

Conclusion

This compound is a readily synthesizable α-bromoketone with well-defined chemical and physical properties. Its potential to act as a covalent inhibitor of protein tyrosine phosphatases, such as PTP1B, makes it a molecule of interest for researchers in drug discovery and chemical biology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs. Further studies are warranted to elucidate its specific inhibitory profile against a panel of PTPs and to explore its effects on cellular signaling pathways in relevant biological models.

References

A Computational Chemistry Deep Dive into 3-Bromoheptan-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed computational chemistry investigation into the structural, electronic, and reactive properties of 3-Bromoheptan-4-one. In the absence of specific experimental and computational studies on this molecule, this document outlines a robust theoretical framework and detailed protocols for its in-depth analysis. The methodologies are drawn from established computational practices for the study of α-haloketones and related organic compounds. This guide is intended to serve as a foundational resource for researchers initiating computational studies on this compound and similar molecules, particularly in the context of drug discovery and development where understanding reactivity and molecular interactions is paramount.

Introduction

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This structural motif imparts unique reactivity, making them valuable intermediates in organic synthesis and imparting specific biological activities. This compound, an example of an α-bromoketone, is of interest for its potential role as a building block in the synthesis of more complex molecules and for its inherent chemical properties that may be relevant in medicinal chemistry.

Computational chemistry offers a powerful lens through which to explore the molecular landscape of such compounds. Through the application of quantum mechanical calculations, we can elucidate conformational preferences, predict spectroscopic signatures, and model reaction pathways. This in-silico approach provides insights that are often complementary to experimental data and can guide further laboratory investigations. This guide details a proposed computational workflow for the comprehensive characterization of this compound.

Theoretical Background

The computational study of this compound would be grounded in Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost for molecules of this size. Key theoretical concepts that would underpin this investigation include:

-

Conformational Analysis: Acyclic molecules like this compound can adopt numerous conformations due to rotation around single bonds. Identifying the lowest energy conformers is crucial as they represent the most populated states of the molecule and will dictate its observed properties.

-

Spectroscopic Prediction: Computational methods can predict vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

-

Reaction Mechanism Studies: DFT can be used to map the potential energy surface of a chemical reaction, identifying transition states and calculating activation energies. This is particularly relevant for understanding the reactivity of the C-Br bond and the carbonyl group in this compound.

-

Solvation Effects: Chemical reactions and molecular properties can be significantly influenced by the solvent. Implicit and explicit solvation models can be employed to simulate these effects and provide a more realistic description of the molecule's behavior in solution.

Proposed Computational Protocols

This section outlines a detailed set of protocols for a comprehensive computational study of this compound.

Conformational Search and Geometry Optimization

A thorough exploration of the conformational space is the foundational step.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound will be built using a molecular editor.

-

Conformational Search: A systematic or stochastic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy conformers.

-

DFT Optimization: The geometries of all unique conformers identified in the search will be optimized using DFT. A common and reliable functional, such as B3LYP, will be employed with a Pople-style basis set, for instance, 6-31G(d).

-

Frequency Calculations: Harmonic vibrational frequency calculations will be performed at the same level of theory for each optimized conformer to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Relative Energy Calculation: The electronic energies, corrected with ZPVE, will be used to determine the relative stability of the conformers. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

Spectroscopic Data Prediction

Protocol:

-

IR Spectrum: The harmonic vibrational frequencies and their corresponding intensities calculated during the geometry optimization step will be used to generate a theoretical IR spectrum. The frequencies are often scaled by an empirical factor to better match experimental data.

-

NMR Spectrum: The optimized geometry of the lowest energy conformer will be used to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable DFT level (e.g., B3LYP/6-311+G(d,p)). The calculated shielding tensors will be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Reaction Mechanism Investigation (Example: Nucleophilic Substitution)

A hypothetical study of the S(_N)2 reaction with a simple nucleophile (e.g., Cl

−Protocol:

-

Reactant and Product Optimization: The geometries of the reactant complex (this compound + Cl

) and the product (3-Chloroheptan-4-one + Br−− -

Transition State Search: A transition state search will be performed using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: A frequency calculation on the located transition state structure will be performed to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation will be performed to connect the transition state to the reactant and product minima, confirming that the located transition state is correct for the desired reaction.

-

Activation Energy Calculation: The activation energy will be calculated as the difference in energy between the transition state and the reactants.

Hypothetical Data Presentation

The following tables summarize the kind of quantitative data that would be generated from the proposed computational studies.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) |

| 1 (Global Minimum) | 0.00 | 0.00 |

| 2 | 0.75 | 0.72 |

| 3 | 1.23 | 1.18 |

| 4 | 2.54 | 2.49 |

| ... (and so on for all unique conformers found) |

Table 2: Predicted Vibrational Frequencies for the Most Stable Conformer

| Vibrational Mode | Calculated Frequency (cm | Scaled Frequency (cm | IR Intensity (km/mol) | Assignment |

| 1 | 2985 | 2865 | 55.4 | C-H stretch (alkyl) |

| 2 | 1735 | 1665 | 250.1 | C=O stretch |

| 3 | 1105 | 1061 | 85.3 | C-C stretch |

| 4 | 680 | 653 | 120.7 | C-Br stretch |

| ... (and so on for all vibrational modes) |

Table 3: Predicted

13 1| Atom | Calculated Shielding | Referenced Chemical Shift |

| C1 (CH(_3)) | 175.4 | 13.8 |

| C2 (CH(_2)) | 168.2 | 21.0 |

| C3 (CHBr) | 130.1 | 59.1 |

| C4 (C=O) | -25.8 | 215.0 |

| C5 (CH(_2)) | 159.3 | 29.9 |

| C6 (CH(_2)) | 170.5 | 18.7 |

| C7 (CH(_3)) | 178.1 | 11.1 |

| H on C3 | 27.9 | 4.1 |

| ... (and so on for all unique C and H atoms) |

Visualization of Computational Workflows